Yamogenin
Overview
Description
Yamogenin is a chemical compound classified as a spirostane saponin. It is found in various plants such as Trigonella foenum-graecum (fenugreek), Asparagus officinalis (asparagus), and Dioscorea collettii. This compound is a stereoisomer of diosgenin, another well-known compound with significant biological activities .
Mechanism of Action
Target of Action
Yamogenin, a steroidal saponin, primarily targets human ovarian cancer cells . It has been shown to have a significant cytotoxic effect on SKOV-3 cells .
Mode of Action
This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid . The Tumor Necrosis Factor (TNF) Receptor Superfamily Members (TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, and TNFRSF25), Fas Associated via Death Domain (FADD), and Death Effector Domain Containing 2 (DEDD2) were significantly upregulated .
Biochemical Pathways
This compound affects both the extrinsic and mitochondrial-intrinsic pathways . It induces apoptosis in ovarian cancer cells, with mitochondrial membrane depolarization, ROS production, and caspase-9/3/7 activation observed in the intrinsic mitochondrial pathway . The extrinsic pathway involves upregulation of sensitivity to extracellular stimulation such as TNF family and death signaling .
Pharmacokinetics
It is known that this compound is a steroidal saponin that occurs in trigonella foenum-graecum, asparagus officinalis, and dioscorea collettii . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
This compound has a cytotoxic activity in SKOV-3 cells with an IC 50 value of 23.90 ± 1.48 µg/mL and strongly inhibits the cell cycle in the sub-G1 phase . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid .
Biochemical Analysis
Biochemical Properties
Yamogenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Specifically, this compound activates caspase-8, -9, and -3/7, leading to the initiation of apoptosis in cancer cells . Additionally, this compound interacts with mitochondrial proteins, causing mitochondrial membrane depolarization and increased oxidative stress .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In human ovarian cancer cells (SKOV-3), this compound induces cell cycle arrest in the sub-G1 phase, leading to cell death . It also triggers oxidative stress and DNA damage, further promoting apoptosis . This compound influences cell signaling pathways by upregulating the expression of genes associated with the Tumor Necrosis Factor (TNF) Receptor Superfamily, such as TNF, TNFRSF10, and TNFRSF25 . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves both intrinsic and extrinsic pathways of apoptosis. This compound induces cell death by activating caspases and causing mitochondrial membrane depolarization . The compound also increases oxidative stress levels, leading to DNA damage and the activation of pro-apoptotic proteins such as Bid . These molecular events result in the initiation of apoptosis and the subsequent death of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cells change over time. Studies have shown that this compound’s cytotoxic activity is dose- and time-dependent . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For example, prolonged exposure to this compound leads to sustained oxidative stress and continuous activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of treatment when evaluating this compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic activity against cancer cells without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including excessive oxidative stress and damage to normal cells . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. In hepatocytes, this compound inhibits the accumulation of triacylglycerides (TG) by suppressing the expression of fatty acid synthesis-related genes such as fatty acid synthase and sterol response element-binding protein-1c (SREBP1c) . This inhibition is mediated through the antagonism of liver X receptor (LXR) activation . By modulating these metabolic pathways, this compound can influence lipid metabolism and potentially reduce the risk of metabolic diseases.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In hepatocytes, this compound’s effects on lipid metabolism are mediated by its interaction with LXR, a nuclear receptor involved in regulating lipid homeostasis . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is known to localize to mitochondria, where it induces mitochondrial membrane depolarization and oxidative stress . This localization is essential for the compound’s pro-apoptotic effects, as it facilitates the activation of mitochondrial pathways involved in apoptosis. Additionally, this compound’s interaction with nuclear receptors such as LXR highlights its role in regulating gene expression and metabolic processes within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yamogenin can be synthesized through the oxidation and cyclization of furostanol, followed by further modifications. The synthetic route involves the oxidation of C26-OH and C22-OH of furostanol, which then cyclizes to produce this compound and diosgenin as chemical isomers .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as fenugreek and asparagus. The extraction process typically involves dissolving the compound in absolute ethanol and using an ultrasonic water bath to achieve a concentration of 10 mg/mL .
Chemical Reactions Analysis
Types of Reactions
Yamogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Yamogenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other steroidal compounds.
Biology: It is studied for its effects on cell cycle arrest, oxidative stress, and apoptosis in cancer cells.
Industry: It is used in the production of various pharmaceutical and nutraceutical products.
Comparison with Similar Compounds
Yamogenin is similar to other spirostane saponins such as diosgenin. Both compounds have comparable chemical structures and biological activities. this compound is unique in its specific effects on certain cancer cell lines and its distinct mechanism of action . Other similar compounds include sarsasapogenin and tigogenin, which also belong to the class of steroidal saponins .
Properties
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-CAKNJAFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903922 | |
Record name | Yamogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-06-1 | |
Record name | Yamogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neodiosgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yamogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YAMOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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